2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]-
Description
The compound 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]- features a pyrimidinetrione core substituted at position 5 with a 2,5-dimethoxyphenyl methylene group. This structural motif is common in barbiturate-like derivatives, where the aromatic substituent modulates electronic properties, solubility, and biological activity. The dimethoxy groups at the phenyl ring’s 2- and 5-positions likely enhance lipophilicity and metabolic stability compared to polar substituents like hydroxyl or amino groups .
Properties
IUPAC Name |
5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-19-8-3-4-10(20-2)7(5-8)6-9-11(16)14-13(18)15-12(9)17/h3-6H,1-2H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPIQTNGPKJIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328114 | |
| Record name | 5-(2,5-dimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93338-08-0 | |
| Record name | 5-(2,5-dimethoxybenzylidene)hexahydropyrimidine-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]- typically involves a two-step reaction process. The first step is the formation of a chalcone derivative using Claisen–Schmidt condensation. This is followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of triethylamine (TEA) as a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidinetrione derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a subject of interest in biochemical studies.
Medicine: Research has shown potential therapeutic applications, including antihypertensive, anti-HIV, and antitumor activities
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to enzymes and receptors, modulating their activity. For example, it may act as a calcium channel modulator, influencing cellular calcium levels and related physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
5-(3,4-Dichlorophenyl-furylmethylene) Derivatives ()
- Structure : Incorporates a 3,4-dichlorophenyl group linked via a furan ring.
- The furan ring introduces a heterocyclic spacer, altering steric and electronic interactions compared to direct phenyl substitution .
Hydroxy- and Chlorobenzylidene Derivatives (SR-5, SR-8, SR-9, SR-10; )
- Examples :
- SR-5 : 3-Hydroxybenzylidene
- SR-9 : 3-Chlorobenzylidene
- Pharmacological Impact: Hydroxy groups (e.g., SR-5, SR-8) increase polarity, improving solubility but reducing blood-brain barrier penetration. Chloro groups (e.g., SR-9, SR-10) enhance binding to targets like HMG-CoA reductase (binding energy: −8.6 to −9.5 kcal/mol) and calcium channels .
Methoxybenzylidene Derivatives ()
- Examples :
- Compound II : 3-Methoxybenzylidene
- Compound III : 4-Methoxybenzylidene
- Structural Insights :
Heterocyclic and Hybrid Derivatives
Furan-Linked Derivatives ()
- Example : 5-[(5-Methyl-2-furanyl)methylene]-pyrimidinetrione.
- Methyl substitution on furan increases steric bulk, which may reduce enzymatic degradation .
Thiadiazole Hybrids ()
- Example : 5-(Thiadiazol-2-ylidene)pyrimidinetrione.
- Biological Relevance: Thiadiazole moieties are associated with antimicrobial and anticancer activity.
Pharmacological and Computational Insights
Calcium Channel Blockade ()
- SR-9 (3-Cl) and SR-10 (4-Cl) exhibited superior binding energies (−8.6 to −8.8 kcal/mol) against L-type calcium channels compared to hydroxy-substituted analogs.
- The target compound’s dimethoxy groups may mimic chloro substituents’ hydrophobic interactions but with reduced toxicity risks.
Antihyperlipidemic Activity ()
- SR-10 (4-Cl) showed the highest HMG-CoA reductase inhibition (−9.5 kcal/mol), correlating with in vivo efficacy in reducing LDL and triglycerides.
- Dimethoxy substitution in the target compound could modulate HMG-CoA binding via π-π stacking with the methoxy aryl group.
Supramolecular Packing ()
- Unlike methoxy-substituted analogs (II, III), which form hydrogen-bonded chains, the 2,5-dimethoxy group in the target compound may disrupt intermolecular interactions due to steric hindrance, leading to unique crystal architectures.
Biological Activity
2,4,6(1H,3H,5H)-Pyrimidinetrione derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound 5-[(2,5-dimethoxyphenyl)methylene]- has attracted attention for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by case studies and research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C12H12N2O3
- Molecular Weight : 232.24 g/mol
- IUPAC Name : 5-[(2,5-dimethoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, a study demonstrated that compounds similar to 2,4,6(1H,3H,5H)-Pyrimidinetrione exhibited significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.01 to 0.12 µM depending on the specific derivative and cell line tested .
Antimicrobial Properties
The antimicrobial activity of pyrimidine derivatives has also been extensively studied. A synthesized compound was evaluated against several microbial strains including E. coli, S. aureus, and C. albicans. The results indicated effective inhibition with Minimum Inhibitory Concentration (MIC) values ranging between 0.5 to 256 µg/mL .
Anti-inflammatory Effects
Research has indicated that pyrimidine derivatives possess anti-inflammatory properties. In vitro assays showed that these compounds could significantly reduce pro-inflammatory cytokine production in human cell lines .
Case Study 1: Anticancer Efficacy
In a recent study focused on the synthesis of novel pyrimidine derivatives, one compound exhibited an IC50 value of 0.05 µM against the H460 lung cancer cell line. This compound demonstrated a selectivity index that suggests a promising therapeutic profile for further development in cancer treatment .
Case Study 2: Antimicrobial Activity
A series of pyrimidine derivatives were tested for their antimicrobial efficacy against resistant strains of bacteria. One derivative showed a remarkable MIC of 16 µg/mL against MRSA, indicating its potential as an antibiotic candidate .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(2,5-dimethoxyphenyl)methylene]-pyrimidinetrione derivatives, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves condensation of substituted aldehydes (e.g., 2,5-dimethoxybenzaldehyde) with barbituric acid derivatives under acidic or basic conditions. For example, cyclization using urea or thiourea in acetic acid or ethanol under reflux (60–80°C) yields the target compound . Optimization includes varying solvents (DMF, EtOH), catalysts (K₂CO₃, NH₄OAc), and reaction times (6–24 hours) to improve yield and purity. Monitor progress via TLC or HPLC .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Use spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at C2 and C5 of the phenyl ring).
- IR : Identify carbonyl stretches (~1700 cm⁻¹) and C=N bonds (~1600 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Resolve crystal packing and intermolecular interactions .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodology : Screen for bioactivity using:
- In vitro enzyme inhibition assays (e.g., HMG-CoA reductase for lipid metabolism studies, as seen in related pyrimidinetriones ).
- Antimicrobial disk diffusion tests against Gram-positive/negative bacteria.
- Cytotoxicity assays (MTT/XTT) on cancer cell lines (e.g., MCF-7, HepG2) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Perform molecular docking (AutoDock, Schrödinger) using protein structures (e.g., HMG-CoA reductase PDB: 7D2S) to identify binding affinities and key residues. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes . Compare results with experimental IC₅₀ values to resolve discrepancies .
Q. What strategies address contradictory data in its mechanism of action across studies?
- Methodology :
- Cross-validate assays : Combine in vitro enzyme inhibition with in vivo hyperlipidemic rat models to confirm HMG-CoA reductase targeting .
- Pathway analysis : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects (e.g., oxidative stress or inflammatory markers like TNF-α) .
- Dose-response studies : Test multiple concentrations (10–100 µM) to rule out non-specific toxicity .
Q. How can substituent modifications enhance its bioactivity or selectivity?
- Methodology :
- SAR studies : Replace methoxy groups with electron-withdrawing (e.g., -Cl) or donating (-OH) groups. For example, 4-chloro analogs showed improved HMG-CoA binding affinity (ΔG = -9.5 kcal/mol vs. -8.2 kcal/mol for methoxy derivatives) .
- Click chemistry : Introduce triazole or pyrazole moieties to improve solubility and pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
